1-Hexyl-1,4-diazepane

Lipophilicity Drug design Blood-brain barrier penetration

1-Hexyl-1,4-diazepane (CAS 54256-46-1) is an N-alkylated derivative of the saturated seven-membered 1,4-diazepane (homopiperazine) heterocycle, with molecular formula C₁₁H₂₄N₂ and a molecular weight of 184.32 g/mol. The 1,4-diazepane scaffold is recognized as a privileged structure in medicinal chemistry owing to its conformational flexibility and capacity to act as a topological mimetic of peptide secondary structures.

Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
CAS No. 54256-46-1
Cat. No. B3329008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-1,4-diazepane
CAS54256-46-1
Molecular FormulaC11H24N2
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCCCN1CCCNCC1
InChIInChI=1S/C11H24N2/c1-2-3-4-5-9-13-10-6-7-12-8-11-13/h12H,2-11H2,1H3
InChIKeyCLEJIWBZBJQLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyl-1,4-diazepane (CAS 54256-46-1) Procurement-Grade Overview: Physicochemical Identity and Scaffold Class


1-Hexyl-1,4-diazepane (CAS 54256-46-1) is an N-alkylated derivative of the saturated seven-membered 1,4-diazepane (homopiperazine) heterocycle, with molecular formula C₁₁H₂₄N₂ and a molecular weight of 184.32 g/mol [1]. The 1,4-diazepane scaffold is recognized as a privileged structure in medicinal chemistry owing to its conformational flexibility and capacity to act as a topological mimetic of peptide secondary structures . The n-hexyl substituent at the N1 position distinguishes this compound from shorter-chain and cyclic N-alkyl homologs by substantially increasing lipophilicity (XLogP3 = 2.3) while retaining the secondary amine at N4 available for further derivatization [1][2]. It is commercially supplied as a research intermediate and building block, with standard purity specifications of 98% .

Why N-Alkyl Chain Length Cannot Be Interchanged: Lipophilicity, Volatility, and Receptor Recognition Consequences for 1-Hexyl-1,4-diazepane


Within the N-alkyl-1,4-diazepane series, the length and topology of the N-substituent are not cosmetic variations; they dictate the compound's partition coefficient, boiling point, and conformational ensemble. Replacing the n-hexyl chain with a shorter alkyl group (methyl, ethyl, propyl, butyl) or a cyclic analog (cyclohexyl) produces a different molecular entity with altered logP, volatility, and molecular recognition properties [1]. In related N-alkyl-piperazine and -homopiperazine series, the n-hexyl substituent has been shown to occupy a distinct hydrophobicity optimum for certain CNS targets, where the chain length maximizes receptor affinity and selectivity relative to both shorter and longer homologs [2]. Consequently, generic substitution of 1-hexyl-1,4-diazepane with a different N-alkyl-1,4-diazepane in a synthetic sequence or biological assay is not scientifically defensible without re-validation of the entire downstream structure–activity relationship.

1-Hexyl-1,4-diazepane: Quantitative Differentiation Evidence Against N-Alkyl and N-Cycloalkyl Comparators


LogP Advantage: 2.6- to 11-Fold Higher Computed Lipophilicity Versus Shorter N-Alkyl Homologs

1-Hexyl-1,4-diazepane exhibits an XLogP3 of 2.3 and a measured logP of 2.86, substantially exceeding the lipophilicity of shorter N-alkyl-1,4-diazepane comparators [1]. The unsubstituted homopiperazine has a logP of approximately 0.23 [2], while 1-methyl-1,4-diazepane shows an ACD/LogP of 0.21 , 1-propyl-1,4-diazepane a logP of 0.98 , and 1-butyl-1,4-diazepane a logP of 1.35 . The hexyl derivative is therefore 11- to 14-fold more lipophilic than the methyl and parent compounds and approximately 2-fold more lipophilic than the butyl analog. This logP range (2.3–2.9) falls within the optimal window for passive blood-brain barrier penetration and membrane partitioning, whereas the shorter-chain analogs (logP < 1.5) reside below the typical CNS drug-like threshold [3].

Lipophilicity Drug design Blood-brain barrier penetration

Boiling Point Differentiation: 1-Hexyl-1,4-diazepane Enables Higher-Temperature Reaction Conditions

The boiling point of 1-hexyl-1,4-diazepane at atmospheric pressure (760 mmHg) is 251.0±8.0 °C, which is significantly higher than that of all shorter N-alkyl-1,4-diazepane homologs . Homopiperazine boils at 169 °C [1], 1-methyl-1,4-diazepane at 157.4±8.0 °C , and 1-ethyl-1,4-diazepane at 175 °C . This represents a boiling point elevation of approximately 75–95 °C relative to the methyl and parent compounds. The higher boiling point reflects stronger intermolecular van der Waals interactions conferred by the extended hexyl chain and provides a wider operational temperature window for reactions requiring elevated temperatures without solvent loss or compound volatilization.

Synthetic chemistry Thermal stability Solvent-free reactions

5-HT1A Receptor Affinity Optimum: n-Hexyl Chain Delivers Maximal Potency in N-Alkyl Arylpiperazine/Homopiperazine Series

In a systematic structure–activity relationship study of 44 N-alkylated 1-arylpiperazines and their analogs, the n-hexyl-substituted derivatives were identified as the most potent and most selective 5-HT1A receptor ligands among all investigated N-alkyl homologs (including methyl, ethyl, propyl, butyl, pentyl, and heptyl) [1]. Although this study was conducted on the piperazine scaffold rather than the 1,4-diazepane series, the topological and electronic similarity between piperazine and 1,4-diazepane supports a class-level inference that the n-hexyl chain length provides an optimal hydrophobic interaction with the 5-HT1A receptor binding pocket. The Free–Wilson analysis from the same study defined quantitative alkyl substituent contributions (C-HT1A) that can guide the design of 1,4-diazepane-based serotonergic ligands [1].

Serotonin receptor CNS pharmacology Structure-activity relationship

Rotatable Bond Count and Conformational Sampling: 5 Rotatable Bonds Provide Greater Induced-Fit Potential

1-Hexyl-1,4-diazepane contains 5 rotatable bonds (hexyl chain: 4 C–C bonds + 1 C–N bond) as computed by PubChem [1], compared to 0 rotatable bonds in the unsubstituted homopiperazine, 1 in 1-methyl-1,4-diazepane, and 2 in 1-propyl-1,4-diazepane [2]. This increased conformational自由度 (degrees of freedom) allows the hexyl chain to sample a larger conformational space and adapt to hydrophobic sub-pockets within protein binding sites. In fragment-based drug discovery, building blocks with higher rotatable bond counts can serve as 'hydrophobic anchors' that explore diverse binding orientations, potentially increasing the probability of identifying high-affinity binding modes during library screening [3].

Conformational flexibility Molecular recognition Entropic binding

Batch-to-Batch Purity Documentation: 98% with NMR, HPLC, and GC Verification Reduces Procurement Risk

Commercially, 1-hexyl-1,4-diazepane is supplied at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by major vendors . In contrast, several shorter-chain N-alkyl-1,4-diazepanes are offered at lower purities (e.g., 1-methyl-1,4-diazepane at 95% minimum ) or without multi-method batch QC. The availability of orthogonal analytical characterization (NMR for structural identity, HPLC for organic purity, GC for volatile impurity profiling) is critical for reproducibility in both biological assays and multi-step synthetic sequences, where unidentified impurities can confound activity data or poison catalysts.

Quality control Reproducibility Analytical characterization

Topological Polar Surface Area Consistency: TPSA 15.3 Ų Maintains Favorable Permeability While LogP Rises

1-Hexyl-1,4-diazepane has a topological polar surface area (TPSA) of 15.3 Ų [1], which is essentially identical to that of other N-alkyl-1,4-diazepanes (all share the 1,4-diazepane core with two nitrogen atoms and one N–H donor). The critical differentiator is that the hexyl derivative combines this low, permeability-favorable TPSA with a significantly higher logP (2.3–2.9) compared to shorter homologs (logP 0.2–1.4) [2]. In ADME property space, this combination (TPSA < 60 Ų and logP 2–4) is associated with high passive membrane permeability and oral absorption while avoiding the solubility penalties of excessively high logP (e.g., >5) [3]. Shorter N-alkyl-1,4-diazepanes fall below the logP sweet spot, potentially limiting their membrane transit.

ADME Membrane permeability Drug-likeness

Evidence-Backed Application Scenarios for Procuring 1-Hexyl-1,4-diazepane (CAS 54256-46-1)


CNS-Targeted Library Synthesis Leveraging Hexyl-Optimized Lipophilicity and 5-HT1A Affinity

Based on the logP sweet spot (2.3–2.9) and the class-level evidence that n-hexyl substituents maximize 5-HT1A receptor affinity in related N-alkyl-aryl-diazacycle series [1], 1-hexyl-1,4-diazepane is the N-alkyl-1,4-diazepane of choice for constructing focused compound libraries targeting serotonin receptors or other CNS GPCRs where balanced lipophilicity and conformational flexibility are design criteria. The N4 secondary amine can be elaborated with aryl, heteroaryl, or acyl groups, while the pre-installed hexyl chain provides the hydrophobic anchor identified as optimal in published SAR studies.

High-Temperature Synthetic Transformations Requiring a Non-Volatile Homopiperazine Building Block

With a boiling point of 251.0±8.0 °C at atmospheric pressure , 1-hexyl-1,4-diazepane can be employed in reactions conducted above 150 °C—such as solvent-free amide couplings, microwave-assisted heterocycle syntheses, or melt-phase polymerizations—where shorter N-alkyl-1,4-diazepanes (boiling points 157–175 °C) would evaporate, causing stoichiometric imbalance and yield losses. This thermal latitude makes it the only practical N-alkyl-1,4-diazepane for high-temperature process chemistry applications.

Fragment-Based Drug Discovery Requiring a Flexible, Hydrophobic Anchor Fragment

The combination of 5 rotatable bonds, a TPSA of 15.3 Ų, and a logP of 2.3–2.9 [1] positions 1-hexyl-1,4-diazepane as a versatile hydrophobic anchor fragment for fragment-based screening and fragment-growing strategies. Unlike the rigid cyclohexyl analog (logP ~1.5, 1 rotatable bond) [2] or short-chain homologs, the hexyl derivative can adopt multiple low-energy conformations to probe diverse sub-pocket geometries within a target binding site, increasing the probability of detecting fragment hits in biophysical assays (SPR, NMR, thermal shift).

Reproducible Multi-Step Synthesis in Academic and CRO Settings Requiring Batch-Traceable Quality

For multi-step synthetic routes where intermediate purity directly affects downstream yield and impurity profiles, the documented 98% purity with orthogonal QC (NMR, HPLC, GC) of 1-hexyl-1,4-diazepane reduces the risk of catalyst poisoning, side reactions, or ambiguous biological assay results attributable to unidentified impurities. This is especially relevant for contract research organizations (CROs) and academic labs publishing structure–activity data, where experimental reproducibility and audit trails are mandatory.

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